N-[(3-nitrophenyl)carbamothioyl]butanamide
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Overview
Description
N-[(3-nitrophenyl)carbamothioyl]butanamide is an organic compound that belongs to the class of carbamothioyl derivatives It is characterized by the presence of a nitrophenyl group attached to a carbamothioyl moiety, which is further linked to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrophenyl)carbamothioyl]butanamide typically involves the reaction of 3-nitroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with carbon disulfide to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.
- Solvent: Common solvents used include dichloromethane or chloroform.
- Reaction Time: The overall reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-nitrophenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.
Reduction: Hydrogen peroxide, acetic acid, room temperature.
Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfoxides or sulfones.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
N-[(3-nitrophenyl)carbamothioyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-nitrophenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamothioyl moiety can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-nitrophenyl)carbamothioyl]butanamide
- N-[(4-chloro-3-nitrophenyl)carbamothioyl]butanamide
- N-[(3-nitrophenyl)carbamothioyl]propanamide
Uniqueness
N-[(3-nitrophenyl)carbamothioyl]butanamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with molecular targets. Additionally, the butanamide chain provides distinct steric and electronic properties compared to similar compounds with different alkyl chains or substituents.
Properties
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-4-10(15)13-11(18)12-8-5-3-6-9(7-8)14(16)17/h3,5-7H,2,4H2,1H3,(H2,12,13,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPFLJPYBGTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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